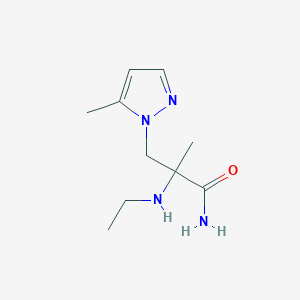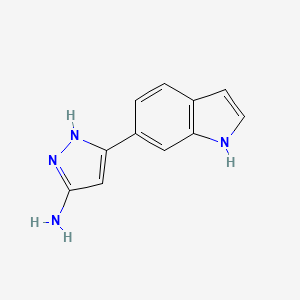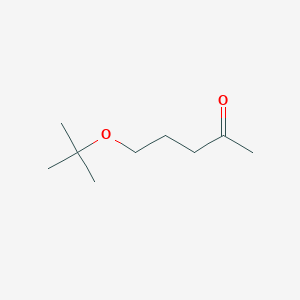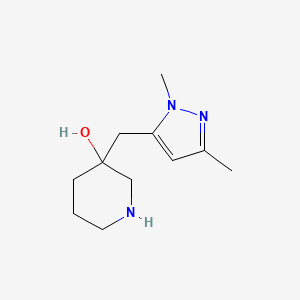
4-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine is a compound that features a piperidine ring substituted with a 1-ethyl-1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the reaction of piperidine with a suitable triazole derivative. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . The reaction conditions are optimized to include a variety of functional groups, ensuring high yields and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(2-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in mediating these interactions through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Uniqueness
4-(2-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-[2-(2-ethyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-2-15-11(13-9-14-15)4-3-10-5-7-12-8-6-10/h9-10,12H,2-8H2,1H3 |
InChI Key |
RBPRUVPWTLSMMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13536557.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B13536591.png)



![tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride](/img/structure/B13536601.png)


![4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536628.png)


